tert-Butyl 4-(((2-nitrophenyl)amino)methyl)piperidine-1-carboxylate
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Overview
Description
“tert-Butyl 4-(((2-nitrophenyl)amino)methyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C17H25N3O4 . It has an average mass of 335.398 Da and a monoisotopic mass of 335.184509 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to a tert-butyl carboxylate group and a 2-nitrophenylamino)methyl group .Scientific Research Applications
Synthesis of Biologically Active Benzimidazole Compounds: The related compound tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate is synthesized as an important intermediate for benzimidazole compounds, which are known for their biological activity (Liu Ya-hu, 2010).
Key Intermediate in Vandetanib Synthesis: A similar compound, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, serves as a key intermediate in the synthesis of Vandetanib, a medication used for the treatment of certain types of cancer (Min Wang, Wenhui Wang, Qidong Tang, Shan Xu, 2015).
Crystallographic and Conformational Analysis: Tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, a closely related compound, has been studied for its molecular structure and conformations using crystallographic and density functional theory calculations (Zhi-Ping Yang, Xiangzhi Cai, Junjiang Chen, Yuan Shi, Pengyue Huang, H. Chai, Chunshen Zhao, 2021).
Crizotinib Intermediate Synthesis: Another similar compound, Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, is an important intermediate in the synthesis of Crizotinib, which is used in cancer treatment (D. Kong, Yuxing Zhang, Tongsheng Xu, Yuanzhang Zhou, Pengwu Zheng, Shan Xu, 2016).
Intermediate for Small Molecule Anticancer Drugs: Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another related compound, is used as an intermediate for various small molecule anticancer drugs (Binliang Zhang, K. Ye, Shan Xu, Tongsheng Xu, 2018).
Omisertinib Intermediate Synthesis: Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, closely related to the queried compound, is an important intermediate in the synthesis of Omisertinib, a drug used for treating certain types of lung cancer (Bingbing Zhao, Yuping Guo, Z. Lan, Shan Xu, 2017).
Mechanism of Action
Target of Action
Tert-Butyl 4-(((2-nitrophenyl)amino)methyl)piperidine-1-carboxylate is a compound used as an intermediate in the manufacture of fentanyl and its analogues . Fentanyl is a potent synthetic opioid that is used as a pain medication and together with other medications for anesthesia .
Mode of Action
The compound interacts with its targets, which are primarily opioid receptors in the brain. Opioid receptors are a group of inhibitory G protein-coupled receptors with opioids as ligands . The interaction of the compound with these receptors results in changes in the perception of pain in the body .
Biochemical Pathways
The compound affects the opioid receptor pathways. When the compound binds to these receptors, it inhibits the release of a variety of neurotransmitters, thereby reducing the perception of pain . The downstream effects of this include analgesia, drowsiness, change in mood, and respiratory depression .
Pharmacokinetics
Fentanyl is known to be highly lipophilic, which allows it to rapidly cross the blood-brain barrier and exert its effects .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with opioid receptors. This interaction leads to a decrease in the release of neurotransmitters, resulting in a reduction in the perception of pain . Other effects can include drowsiness, changes in mood, and in high doses, respiratory depression .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. These can include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature. For example, extreme pH values could potentially affect the stability of the compound. Additionally, the presence of other substances could potentially affect the compound’s efficacy by competing for the same binding sites .
Properties
IUPAC Name |
tert-butyl 4-[(2-nitroanilino)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-17(2,3)24-16(21)19-10-8-13(9-11-19)12-18-14-6-4-5-7-15(14)20(22)23/h4-7,13,18H,8-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFDSDCKGQMHOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693170 |
Source
|
Record name | tert-Butyl 4-[(2-nitroanilino)methyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1233953-16-6 |
Source
|
Record name | tert-Butyl 4-[(2-nitroanilino)methyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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